molecular formula C14H22O B078733 8-Phenyloctan-1-ol CAS No. 10472-97-6

8-Phenyloctan-1-ol

Cat. No. B078733
CAS RN: 10472-97-6
M. Wt: 206.32 g/mol
InChI Key: MGIGATOGROSKNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 8-Phenyloctan-1-ol, such as 8-phenyl- and 8,8-diphenyl-heptafulvenes, involves specific reactions that lead to the formation of complex structures. These compounds have been fully characterized, indicating minimal contribution of the dipolar structure within this system. Electrophilic and nucleophilic reagents react at different sites, with protonation occurring at specific positions depending on the structure of the compound being synthesized (Komatsu, Fujimori, & Okamoto, 1977).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 1,8-Bis(phenylethynyl)anthracene, reveal the significance of molecular geometry and electron distribution. These studies provide insights into the various conformations that molecules can adopt, influenced by different orientations of phenylethynyl groups, and highlight the importance of dispersion interactions both in the solid state and as free molecules (Lamm et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 8-Phenyloctan-1-ol derivatives is demonstrated through various reactions, including cycloaddition and reactions with electrophilic and nucleophilic reagents. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds. For example, the synthesis of 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes shows how structural modifications can influence the optical properties and molecular geometry of the resultant compounds (Konishi et al., 2018).

Physical Properties Analysis

The micellization process of sodium 8-phenyloctanoate, a compound related to 8-Phenyloctan-1-ol, illustrates the physical properties of such molecules in aqueous solutions. Studies using NMR spectroscopy reveal significant chemical-shift changes, supporting the view that the terminal phenyl ring of the surfactant primarily locates in the micellar interior, providing valuable information on the physical behavior of these compounds in solution (Landry, Marangoni, Lumsden, & Berno, 2007).

Chemical Properties Analysis

The chemical properties of 8-Phenyloctan-1-ol and its derivatives can be further explored through studies on their complexation behavior and reaction mechanisms. For instance, the synthesis and complexation of unsymmetrical 1,2-dihydroxyimino-3,7-diaza-8-phenyloctane provide insights into the chelating abilities of these compounds and their stable complexes with transition metals. This highlights the chemical versatility and potential application areas of 8-Phenyloctan-1-ol derivatives in the development of new materials and catalysts (Ekerc, 1999).

Scientific Research Applications

  • Self-Assembly and Molecular Electronic Devices : Research on self-assemblies of octakis(octyloxy) phthalocyanine (PcOC8) and its sandwich lanthanide complex with oligo(phenylene-ethynylene) (OPE) molecules. These findings are significant for the construction of surface assemblies and the development of molecular electronic devices (Yang et al., 2005).

  • Micellization Studies : Investigation of the micellization process of sodium 8-phenyloctanoate in deuterated aqueous solutions using 1H NMR spectroscopy and nuclear Overhauser enhancement spectroscopy (NOESY). This research aids in understanding the molecular behavior of surfactants (Landry et al., 2007).

  • Chiral Separation in Amino-Alcohols : A study on the performance of extractant impregnated resin (EIR) technology for chiral separation of amino-alcohols using 1-Phenyloctane as a solvent. This has implications in pharmaceutical and chemical manufacturing (Babić et al., 2007).

  • Synthesis and Complexation in Chemistry : Research on the synthesis of vic-Dioximes and their complexation with transition metals, where 1,2-dihydroxyimino-3,7-diaza-8-phenyloctane plays a role. Such complexes have applications in chemistry and material science (Ekerc, 1999).

  • Catalytic Cracking in Petroleum Processing : Studies on the catalytic cracking reaction pathways and mechanisms of 1-phenyloctane, which is crucial in the petroleum industry for understanding the behavior of hydrocarbons during processing (Watson et al., 1997).

  • Organic Photovoltaics and Solar Cell Efficiency : Research on the effect of 1,8-diiodooctane (DIO) on the performance enhancement of polymer solar cells, where it is used as an additive. This has significant implications for the development of more efficient solar cells (Wang et al., 2014).

  • Alkylation in Chemical Synthesis : A kinetic modeling study of the alkylation of benzene with octenes over Y zeolites, including reactions involving 1-phenyloctane. This has applications in chemical synthesis and petrochemical industries (Craciun et al., 2012).

Safety And Hazards

8-Phenyloctan-1-ol can cause skin irritation and serious eye irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and consult a physician . If inhaled or swallowed, it is advised to move the person into fresh air or rinse the mouth with water, and consult a physician .

properties

IUPAC Name

8-phenyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIGATOGROSKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333734
Record name 8-phenyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyloctan-1-ol

CAS RN

10472-97-6
Record name 8-phenyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Phenyloctyl bromide was prepared from 8-phenyloctanol, carbon tetrabromide and triphenylphosphine in methylene chloride. A solution of 8-phenyloctanoic acid (19.8 mmol) in sieve dried tetrahydrofuran (5 ml) was reduced with diborane in tetrahydrofuran (30 ml, 29.1 mmol) at 20° C. for 4 hours to give 8-phenyloctanol. To an ice cold solution of the octanol (ca. 19.8 mmol) and carbon tetrabromide (21.98 mmol) in methylene chloride (50 ml) was added triphenylphosphine (22.30 mmol) in methylene chloride (50 ml) and the resulting solution was stirred for 2.5 hours. The volatiles were evaporated and the residue was taken up in ether (100 ml), cooled in ice, and filtered. The filtrate was evaporated and distilled to afford 8-phenyloctyl bromide as an oil. To 8-phenyloctyl bromide and 21.27 mmol of magnesium) in distilled tetrahydrofuran (40 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline (17.10 mmol) in tetrahydrofuran (20 ml). After stirring for 24 hours, the reaction mixture was similarly worked up to yield 2-[2-(8-phenyloctyl)phenyl]-4,4-dimethyloxazoline as an oil. A solution of the oxazoline (11.58 mmol) in methyl iodide (20 ml) as refluxed under argon for 18 hours. Removal of the volatiles afforded the corresponding 3,4,4-trimethyloxazolinium iodide as a white solid (mp 76.5°-78° D.). To an ice cold solution of the iodide (9.46 mmol) in methanol (35 ml) was added in portions sodium borohydride (9.20 mmol). Treatment of the reaction mixture as in Example 1(c) results in the isolation of the desired product as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
W Qian, F Liu, TR Burke Jr - The Journal of organic chemistry, 2011 - ACS Publications
… To a stirred solution of triflic anhydride (1.51 mL, 8.93 mmol) in CH 2 Cl 2 (18 mL) under nitrogen at −75 C was added a solution of 8-phenyloctan-1-ol (1.88 mL, 8.93 mmol) and …
Number of citations: 25 pubs.acs.org
FJ Janssen, MP Baggelaar, JJA Hummel… - Journal of medicinal …, 2015 - ACS Publications
Diacylglycerol lipase α (DAGLα) is responsible for the formation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. DAGLα inhibitors are required to …
Number of citations: 23 pubs.acs.org
M Sun, Y Wang, XS Ye - Tetrahedron, 2013 - Elsevier
… Subsequently, an attempt to convert 16α to its triflate under the conditions of Tf 2 O/KNO 2 /DMF, which was followed by an S N 2 displacement with 8-phenyloctan-1-ol using NaH as …
Number of citations: 8 www.sciencedirect.com
MJ Vázquez-Atanacio, M Bautista-Ávila… - Scientia …, 2021 - mdpi.com
The genus Porophyllum (family Asteraceae) is native to the western hemisphere, growing in tropical and subtropical North and South America. Mexico is an important center of …
Number of citations: 7 www.mdpi.com
A Kaithal - 2020 - theses.hal.science
The present dissertation focuses on new organic transformations enabled by hydrogen transfer reactions using Mn(I) and Ru(II) pincer complexes. The primary focus deals with the …
Number of citations: 9 theses.hal.science
K Sharma, KK Sharma, A Mahindra… - Medicinal Research …, 2023 - Wiley Online Library
… Alkylation of N(α),N-1-bis(Boc)histidine methyl ester (9) was carried out in the presence of 8-phenyloctan-1-ol (Scheme 9A). The triflate ester generated in situ by the reaction of alcohol …
Number of citations: 2 onlinelibrary.wiley.com
TB Bach, AA Jensen, JG Petersen, TE Sørensen… - European Journal of …, 2015 - Elsevier
X-ray crystal structures of acetylcholine binding proteins (AChBPs) have revealed two different possible extensions to the classical ligand binding pocket known to accommodate …
Number of citations: 4 www.sciencedirect.com
JR Thielman, DH Sherman… - The Journal of organic …, 2020 - ACS Publications
New structural classes of antibiotics are rare, structurally novel broad-spectrum antibiotics exceptionally so. The recently discovered baulamycins constitute a remarkable example of …
Number of citations: 9 pubs.acs.org
Z Yang, AB Attygalle, J Meinwald - Synthesis, 2000 - thieme-connect.com
Enantioselective syntheses of the two naturally-occurring diastereomers of dianeackerone (1a and 1b) and of a closely related steroidal b-oxo ester (2), characterized from the …
Number of citations: 2 www.thieme-connect.com
J Niggemann, K Michaelis, R Frank… - Journal of the Chemical …, 2002 - pubs.rsc.org
Novel and unique chiral building blocks of high structural diversity were obtained by selective chemical fragmentation of natural products from myxobacteria. Subsequent modification …
Number of citations: 43 pubs.rsc.org

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